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Compound of Interest

Compound Name:
4-(4-Methylphenyl)-1,3-thiazol-2-

amine

Cat. No.: B182508 Get Quote

An In-depth Technical Guide to 4-(4-Methylphenyl)-1,3-thiazol-2-amine

This technical guide provides a comprehensive overview of 4-(4-methylphenyl)-1,3-thiazol-2-
amine, a heterocyclic compound of significant interest in medicinal chemistry. The 2-

aminothiazole scaffold is a key structural motif found in numerous biologically active molecules

and approved pharmaceuticals.[1] This document is intended for researchers, scientists, and

drug development professionals, offering detailed information on the compound's chemical

identity, properties, synthesis, and biological relevance.

Chemical Identity and Structure
The fundamental identity of the compound is established by its IUPAC name and structural

representation. It is also commonly referred to by synonyms such as 2-Amino-4-(p-

tolyl)thiazole.[2]

IUPAC Name: 4-(4-methylphenyl)-1,3-thiazol-2-amine[2]

CAS Number: 2103-91-5[2]

Molecular Formula: C₁₀H₁₀N₂S[2]

2D Structure:
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SMILES: CC1=CC=C(C=C1)C2=CSC(=N2)N[2]

InChIKey: ARLHWYFAPHJCJT-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Data
The physicochemical and spectroscopic properties are crucial for the characterization and

quality control of the compound. The data presented below is compiled from computational

predictions and experimental data for the title compound or closely related structures.

Physicochemical Properties
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Property Value Source

Molecular Weight 190.27 g/mol [2]

Exact Mass 190.05646950 Da [2]

XLogP3 2.6 [2]

Hydrogen Bond Donor Count 2 [2]

Hydrogen Bond Acceptor

Count
2 [2]

Rotatable Bond Count 1 [2]

Topological Polar Surface Area 67.2 Å² [2]

Melting Point 132-136 °C (lit.)

Spectroscopic Data
Spectroscopic analysis confirms the chemical structure of 4-(4-methylphenyl)-1,3-thiazol-2-
amine. Representative data is summarized below.
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Spectroscopy Type Key Peaks / Shifts

¹H NMR

Spectra available in public databases.[2] For the

related 4-(4'-methylphenyl)-2-mercaptothiazole,

peaks are observed at δ 2.50 (s, 3H, -CH₃),

7.28-7.30 (d, 2H), and 7.48-7.49 (d, 2H).[3]

¹³C NMR

Spectra available in public databases.[2] For the

related 4-(4'-methylphenyl)-2-mercaptothiazole,

key shifts include δ 23.12 (-CH₃) and various

aromatic carbon signals between 118-146 ppm.

[3]

Infrared (IR)

Spectra available in public databases, typically

showing N-H, C-H (aromatic and aliphatic),

C=N, and C-S stretching vibrations.[2]

Mass Spectrometry (MS)

GC-MS data is available, showing the molecular

ion peak.[2] For the related 4-(4'-

methylphenyl)-2-mercaptothiazole, the mass

spectrum shows m/z (%) = 207.29 (M+, 100%),

192.29 (22.5%), 164.29 (12.5%).[3]

Synthesis of 4-(4-Methylphenyl)-1,3-thiazol-2-amine
The most common and classical method for synthesizing 2-aminothiazole derivatives is the

Hantzsch thiazole synthesis.[1][4] This reaction involves the cyclocondensation of an α-

haloketone with a thiourea.[1] For the title compound, the synthesis proceeds from 2-bromo-1-

(4-methylphenyl)ethanone and thiourea.
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Caption: Experimental workflow for the Hantzsch synthesis of 4-(4-methylphenyl)-1,3-thiazol-
2-amine.

Biological Activity and Potential Applications
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives

exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and

anticancer properties.[5][6][7]

p38 MAP Kinase Inhibition
A novel series of 4-phenyl-5-pyridyl-1,3-thiazole analogues demonstrated potent in vitro

inhibitory activity against p38 mitogen-activated protein (MAP) kinase.[8] The p38 MAPK

signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and

stress, making it a key therapeutic target for inflammatory diseases.[9][10] Inhibition of p38

MAPK can downregulate the production of pro-inflammatory cytokines such as TNF-α and IL-

1β.[8]
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Caption: The p38 MAPK signaling pathway and the inhibitory action of thiazole derivatives.
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Anticancer and Antimicrobial Activity
Various 2-amino-4-arylthiazole derivatives have been synthesized and evaluated for their

antiproliferative activity against human cancer cell lines, with some compounds showing

remarkable inhibitory effects.[7] Additionally, this class of compounds has been investigated for

antimicrobial activity against a range of bacterial and fungal pathogens.[5][11] The specific

activity is highly dependent on the substitutions on the thiazole ring and the aryl moiety.

Experimental Protocols
This section provides detailed methodologies for the synthesis and a key biological assay

relevant to 4-(4-methylphenyl)-1,3-thiazol-2-amine.

Synthesis via Hantzsch Reaction
This protocol describes the synthesis of 4-(4-methylphenyl)-1,3-thiazol-2-amine from

commercially available starting materials.

Materials:

2-bromo-1-(4-methylphenyl)ethanone (1.0 eq.)

Thiourea (1.2 eq.)

Absolute Ethanol

Deionized Water

Standard laboratory glassware (round-bottom flask, reflux condenser)

Procedure:

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser,

dissolve 2-bromo-1-(4-methylphenyl)ethanone in absolute ethanol (approx. 30-40 mL).[1]

Add thiourea to the solution with stirring.

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.[4]

Monitor the reaction's progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete, allow the mixture to cool to room temperature.

Pour the cooled reaction mixture into a beaker containing cold deionized water (approx. 200

mL) to precipitate the product.[1]

Collect the resulting solid precipitate by vacuum filtration, washing with cold water.

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield

the pure 4-(4-methylphenyl)-1,3-thiazol-2-amine.

Dry the purified product under vacuum and characterize its structure and purity using NMR,

IR, Mass Spectrometry, and melting point analysis.

In Vitro p38α Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a luminescent-based kinase assay to determine the in vitro inhibitory

activity of test compounds against the p38α MAPK isoform. The ADP-Glo™ Kinase Assay

measures the amount of ADP produced in the kinase reaction.[9][12]

Materials:

p38α Kinase (recombinant)

Kinase substrate (e.g., ATF2 peptide)[13][14]

ATP

Test compound (4-(4-methylphenyl)-1,3-thiazol-2-amine or derivative)

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection

Reagent)

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)[12]

384-well plates

Plate-reading luminometer

Procedure:
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Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer.

Include a DMSO-only control (vehicle).

Reaction Setup: In the wells of a 384-well plate, add 1 µL of the diluted test compound or

DMSO.[12]

Prepare a master mix containing the p38α kinase and the ATF2 substrate in kinase buffer.

Add 2 µL of this mix to each well.

Kinase Reaction: Initiate the kinase reaction by adding 2 µL of ATP solution (at a final

concentration near the Km for p38α) to each well.

Incubate the plate at room temperature for 60 minutes.[9][12]

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase

reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[9][12]

ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP

generated into ATP, which is used by luciferase to produce a luminescent signal. Incubate at

room temperature for 30 minutes.[9]

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal

against the logarithm of the inhibitor concentration and fit the data to a four-parameter

logistic equation to determine the IC₅₀ value.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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